molecular formula C2H10O4 B14207450 Ethylene glycol-di water CAS No. 838101-92-1

Ethylene glycol-di water

Cat. No.: B14207450
CAS No.: 838101-92-1
M. Wt: 98.10 g/mol
InChI Key: UXDIJKVUSXILLS-UHFFFAOYSA-N
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Description

Significance of Ethylene (B1197577) Glycol-Water Interactions in Chemical and Biological Sciences

The interactions between ethylene glycol and water are of fundamental importance across various scientific disciplines. In chemical engineering, these mixtures are crucial for heat transfer applications and as antifreeze formulations. wikipedia.orgpcc.eu The physical properties of these mixtures, such as viscosity, specific heat, and thermal conductivity, are critical design parameters. corecheminc.com In biology and medicine, ethylene glycol is utilized as a cryoprotectant, preventing the formation of ice crystals that can damage biological tissues and samples during freezing. rsc.orgchemicals.co.uk Understanding the molecular-level interactions between ethylene glycol and water is essential for optimizing these applications and for comprehending their effects in biological systems. nih.gov For instance, the presence of ethylene glycol can influence the structure and thermodynamics of macromolecules like DNA. nih.gov

Intermolecular Interactions as a Central Research Paradigm

The behavior of ethylene glycol-water systems is governed by a complex network of intermolecular interactions, primarily hydrogen bonding. rsc.orgnih.gov Ethylene glycol, with its two hydroxyl (-OH) groups, can act as both a hydrogen bond donor and acceptor, allowing it to integrate into the hydrogen-bonding network of water. osu.edu Studies have shown that ethylene glycol-water interactions are often preferred over ethylene glycol-ethylene glycol and water-water interactions. rsc.org This preference disrupts the formation of large water clusters and leads to the formation of smaller, more structured arrangements. rsc.orgrsc.org The nature of these interactions is concentration-dependent. In ethylene glycol-rich solutions, water molecules are predominantly bonded to two different ethylene glycol molecules, resulting in a cooperative hydrogen bond that is stronger than that in bulk water. rsc.orgrsc.org As the water content increases, small water clusters begin to form around the hydroxyl groups of the ethylene glycol molecules. rsc.orgrsc.org

Evolution of Research Methodologies in Ethylene Glycol-Water System Studies

The investigation of ethylene glycol-water systems has evolved significantly with the advancement of analytical and computational techniques. Early studies relied on measuring bulk properties like freezing point depression and viscosity. wikipedia.org However, to gain a deeper understanding of the molecular-level interactions, researchers have increasingly turned to spectroscopic and computational methods.

Spectroscopic Techniques:

Raman Spectroscopy: This technique has been used to study the variations in hydrogen bonding interactions and conformations in ethylene glycol-water solutions at different concentrations. nih.gov It has provided evidence for the formation of new hydrogen bonding networks and changes in the dominant association structures from water-water to ethylene glycol-water as the concentration of ethylene glycol increases. nih.gov

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, often combined with two-dimensional correlation analysis, has been instrumental in studying the molecular structure and hydrogen bonding in these mixtures. rsc.orgrsc.org It has revealed that the structures are primarily determined by intermolecular hydrogen bonding through the hydroxyl groups. rsc.org

Sum Frequency Generation (SFG) Spectroscopy: This surface-sensitive technique has been employed to investigate the surfaces of aqueous ethylene glycol solutions, providing insights into the conformations of ethylene glycol molecules and their complexes with water at the air-liquid interface. osu.eduacs.org

Computational Methods:

Molecular Dynamics (MD) Simulations: MD simulations provide a microscopic view of the interactions between ethylene glycol and water molecules. rsc.org These simulations have been used to study the hydrogen bonding network, the structure of the liquid, and the effect of ethylene glycol on the properties of water. rsc.orgnih.gov

Density Functional Theory (DFT) and Ab Initio Calculations: These quantum mechanical methods are used to investigate the structures and energies of ethylene glycol-water clusters. rsc.orgacs.orgasianpubs.org They have shown that ethylene glycol-water interactions are predominant and can disrupt the intramolecular hydrogen bonds within ethylene glycol molecules. rsc.org

The combination of these advanced experimental and computational methodologies continues to provide a more comprehensive and detailed picture of the complex interactions within ethylene glycol-water systems. osu.eduacs.org

Research Findings on Ethylene Glycol-Water Interactions

Interactive Data Table: Spectroscopic and Computational Findings

Research Area Key Findings References
Hydrogen Bonding In ethylene glycol-rich solutions, water molecules are predominantly bonded with two ethylene glycol molecules, forming a cooperative hydrogen bond stronger than in bulk water. rsc.orgrsc.org
As water content increases, small water clusters form around the hydroxyl groups of ethylene glycol. rsc.orgrsc.org
Ethylene glycol-water interactions are generally preferred over ethylene glycol-ethylene glycol and water-water interactions. rsc.org
Molecular Structure The structures of pure liquid ethylene glycol and ethylene glycol-water mixtures are primarily determined by intermolecular hydrogen bonding through the OH groups. rsc.org
Molecular dynamics simulations indicate that intramolecular hydrogen bonds in ethylene glycol molecules are not frequently observed in mixtures. rsc.org
Surface Properties Vibrational spectra of ethylene glycol and its aqueous solution surfaces show contributions from numerous conformations of both ethylene glycol and ethylene glycol-water complexes. osu.eduacs.org
Concentration Effects With increasing ethylene glycol concentration, the dominant association structure changes from water-water to ethylene glycol-water. nih.gov

Interactive Data Table: Physicochemical Properties of Ethylene Glycol-Water Mixtures

Property Effect of Ethylene Glycol Addition to Water References
Freezing Point Decreases significantly. A 60% ethylene glycol, 40% water mixture freezes at -45°C. wikipedia.org
Boiling Point Increases. wikipedia.org
Viscosity Increases. The mixture becomes more viscous at lower temperatures. corecheminc.com
Specific Heat Decreases. A 1:1 mass mixture has about three-quarters the specific heat of pure water. wikipedia.org
Thermal Conductivity Decreases. Higher concentrations of ethylene glycol lead to slower heat transfer. corecheminc.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

838101-92-1

Molecular Formula

C2H10O4

Molecular Weight

98.10 g/mol

IUPAC Name

ethane-1,2-diol;dihydrate

InChI

InChI=1S/C2H6O2.2H2O/c3-1-2-4;;/h3-4H,1-2H2;2*1H2

InChI Key

UXDIJKVUSXILLS-UHFFFAOYSA-N

Canonical SMILES

C(CO)O.O.O

Origin of Product

United States

Conformational Landscapes and Stereoisomerism of Ethylene Glycol in Aqueous Media

Intramolecular Conformational Dynamics of Ethylene (B1197577) Glycol (Gauche and Trans Rotamers)

The conformational state of an ethylene glycol (EG) molecule is primarily defined by the dihedral angle of the O-C-C-O backbone. This results in two main conformers: gauche and trans. mdpi.com In the gaseous phase, the gauche conformer is favored due to the formation of an intramolecular hydrogen bond. nih.gov However, in the liquid state, intermolecular interactions become more significant, leading to a dynamic equilibrium between the gauche and trans forms. nih.gov

The trans conformation lacks an internal hydrogen bond. aip.org In contrast, the gauche conformation can be further divided into different rotamers based on the orientation of the hydroxyl groups, with some, like tGg′ and g′Gg′, being stabilized by internal hydrogen bonds. aip.orgaip.org Ab initio molecular dynamics simulations have revealed that in liquid ethylene glycol, both gauche and trans geometries of the OCCO linkage are present, which is a departure from the gas phase where only the gauche form is observed. nih.gov

Influence of Aqueous Environment on Ethylene Glycol Conformational Equilibrium

The presence of water significantly alters the conformational equilibrium of ethylene glycol. chemrxiv.org Several spectroscopic and quantum chemical studies have demonstrated that the population of EG molecules in the trans conformation decreases as liquid EG is diluted with water. chemrxiv.org For instance, in neat liquid EG, about 79% of the molecules are in the gauche state, and this fraction increases to 89% in a dilute aqueous solution. chemrxiv.orgresearchgate.net This shift is attributed to the increase in the static dielectric constant of the solution. chemrxiv.org

The conformational changes are also dependent on the molar ratio of water to ethylene glycol. At low water to EG molar ratios (xH₂O/xEG < 0.4), strong intermolecular hydrogen bonds between EG molecules are dominant, and the proportion of the gauche conformation is around 0.5. aip.org As the water concentration increases (0.4 < xH₂O/xEG < 20), water molecules disrupt the EG-EG hydrogen bond network, causing a shift from the trans to the gauche conformation. aip.org In dilute solutions, the gauche conformation becomes the dominant form, with a proportion of approximately 0.87. aip.org Theoretical calculations predict that in solution, at least 20% of ethylene glycol molecules have two free OH groups, meaning they are not involved in an intramolecular hydrogen bond, which allows for the formation of three-dimensional hydrogen-bonded structures in the liquid. tandfonline.com

Formation and Stability of Ethylene Glycol-Water Molecular Complexes and Dimers

Ethylene glycol and water molecules interact to form various molecular complexes and dimers, driven by hydrogen bonding. acs.orgrsc.org The interaction between EG and water is considered predominant over both EG-EG and water-water interactions. researchgate.netrsc.org Computational studies have explored the potential energy landscape of these complexes, revealing a variety of stable conformations and hydrogen bonding motifs. rsc.org

Infrared spectroscopy of the EG(H₂O) dimer has shown that, interestingly, the most stable, global energy minimum structure is not observed experimentally. rsc.orgle.ac.ukrsc.org Instead, metastable, higher-energy conformers are formed, suggesting that the dimerization process can lead to kinetic trapping in local energy minima. rsc.orgle.ac.ukrsc.org

Nine minimum energy structures for the EG(H₂O) dimer have been calculated. rsc.org Experimental observations have been attributed to four of these higher-energy conformers (EW4, EW6, EW7, and EW8). rsc.org A significant finding is the observation of a dimer where the ethylene glycol molecule switches from its preferred gauche conformation to a trans conformation upon dimerization with a single water molecule. rsc.orgle.ac.ukrsc.org This structural rearrangement is thought to be driven by the energy released during the formation of the intermolecular hydrogen bond. rsc.org

In ethylene glycol-water clusters, various hydrogen bonding motifs have been identified. DFT studies on EG–(H₂O)n (n = 1–3) complexes have shown that the most stable structure is one where a water molecule bridges the two hydroxyl groups of the ethylene glycol molecule. researchgate.netrsc.org In EG-rich solutions, water molecules are predominantly bonded to two EG molecules, forming a cooperative hydrogen bond that is stronger than the hydrogen bonding in bulk water. rsc.orgresearchgate.net

As the water content increases, small water clusters begin to form around the hydroxyl groups of the ethylene glycol molecules. rsc.orgresearchgate.net The addition of a second water molecule to an EG dimer has been found to break a hydrogen bond between the two EG molecules, while the second EG-EG hydrogen bond remains intact. rsc.org Water-water interactions become more prevalent with the addition of three or more water molecules. rsc.org Machine learning approaches applied to molecular dynamics simulations have also been used to identify recurring hydrogen-bonded motifs in liquid ethylene glycol, such as cyclic dimers and bifurcated hydrogen-bonded structures. nih.gov

Spectroscopic Characterization of Ethylene Glycol Water Intermolecular Interactions

Vibrational Spectroscopy of Hydrogen Bonding Networks

Vibrational spectroscopy stands as a cornerstone in the study of ethylene (B1197577) glycol-water systems, providing direct insights into the hydrogen bonding environment. Techniques such as Infrared (IR), Near-Infrared (NIR), and Raman spectroscopy are particularly adept at probing the vibrational modes of molecules, which are highly sensitive to their local environment and interactions. researchgate.netnih.govsciengine.comnih.govresearchgate.netchemrxiv.org

IR and NIR spectroscopy are invaluable for examining the hydroxyl (OH) groups, which are the primary participants in hydrogen bonding. Studies have shown that in ethylene glycol-water mixtures, the OH stretching and bending vibrational bands exhibit significant changes with varying concentrations of ethylene glycol. nih.govsciengine.comnih.govchemrxiv.orgosu.edu

FTIR spectra reveal that as the concentration of ethylene glycol increases, the stretching vibrational band of the hydroxyl groups in the mixture shifts to a lower frequency. sciengine.comresearchgate.net This "red shift" is indicative of the formation of stronger hydrogen bonds. Conversely, the bending vibrational band of water shifts to a higher frequency with increasing ethylene glycol concentration, further confirming the robust hydrogen bonding interactions between the hydrogen atoms of water and the hydroxyl oxygen atoms of ethylene glycol. sciengine.comresearchgate.net

The analysis of the CH stretching bands in NIR spectra shows only minor changes, indicating that the primary structural determinant in these mixtures is the intermolecular hydrogen bonding through the OH groups. rsc.org Furthermore, computational studies combined with ATR-FTIR spectroscopy have been used to analyze the conformational changes of ethylene glycol in water. The absorbance ratio of the C-C stretching vibration modes at 1033 cm⁻¹ (trans-conformation) and 1082 cm⁻¹ (gauche-conformation) is sensitive to the molar ratio of the components. aip.org

Table 1: Key IR and NIR Vibrational Band Shifts in Ethylene Glycol-Water Mixtures

Spectroscopic TechniqueVibrational ModeObservation with Increasing Ethylene Glycol ConcentrationInterpretation
FTIROH StretchingShifts to lower frequency (Red Shift) sciengine.comresearchgate.netStronger hydrogen bond formation
FTIRWater BendingShifts to higher frequency sciengine.comresearchgate.netStrong hydrogen bonding interactions
NIRWater (ν2 + ν3)Shifts from 5149 cm⁻¹ (5% water) to 5166 cm⁻¹ (50% water) rsc.orgStronger cooperative hydrogen bonding in mixtures
NIRWater (ν1 + ν3)Shifts from 6850 cm⁻¹ (50% water) to 6887 cm⁻¹ (bulk water) rsc.orgConfirmation of stronger hydrogen bonding in mixtures

In aqueous solutions, the gauche-conformation of ethylene glycol is prevalent, a finding confirmed by DFT modeling of Raman spectra. researchgate.net As the concentration of ethylene glycol increases, the dominant hydrogen-bonded structures shift from water-water clusters to ethylene glycol-water complexes. researchgate.netchemrxiv.org This transition is marked by significant changes in the Raman spectra, especially around a mixing volume ratio of 0.5, where new hydrogen bonding networks are formed. researchgate.netnih.gov The full width at half maximum (FWHM) of the Raman bands also shows notable changes at this concentration, indicating a significant alteration in the molecular environment. researchgate.netnih.gov

High-pressure Raman spectroscopy studies have revealed that ethylene glycol exists as a liquid with a mixture of trans and gauche conformations up to 3.1 GPa. nih.govuwo.ca At approximately 4 GPa, a liquid-to-solid transition occurs, and at pressures above 5 GPa, the high-pressure phase is stabilized in the gauche conformation. nih.govuwo.ca This indicates that pressure induces the formation of new hydrogen bonding networks prior to solidification. nih.govuwo.ca

The O-H stretching region of the Raman spectrum (3000-3800 cm⁻¹) is particularly informative. Peaks around 3400 cm⁻¹ and 3500 cm⁻¹ are attributed to the vibration of O-H in bound water, while a peak near 3600 cm⁻¹ corresponds to free water. researchgate.net The strengthening and subsequent weakening of the H-bond in water molecules as the ethylene glycol concentration increases can be tracked through these spectral changes. researchgate.netnih.gov

Table 2: Raman Peak Assignments and Observations in Ethylene Glycol-Water Solutions

Raman Shift (cm⁻¹)AssignmentObservation with Increasing Ethylene Glycol Concentration
~3600O-H vibration of free water researchgate.netIntensity decreases
~3400 & ~3500O-H vibration of bound water researchgate.netIntensity initially increases, then decreases
2891 & 2948Hydrogen bond structure in ethylene glycol molecules researchgate.netSignificant changes with varying concentration

Sum Frequency Generation (SFG) spectroscopy is a surface-sensitive technique that provides unique insights into the molecular structure and orientation at the interface of ethylene glycol-water solutions. researchgate.netrsc.orgaip.org SFG studies have shown that at the surface of aqueous ethylene glycol solutions, there are numerous coexisting conformations of stable ethylene glycol and ethylene glycol-water complexes. osu.edu

A notable observation in the SFG spectra is a blue shift of the CH₂ symmetric stretch peak as the concentration of water increases. osu.eduaip.orgresearchgate.net This shift indicates that ethylene glycol acts as a hydrogen-bond acceptor when solvated by additional water molecules. osu.eduaip.org This finding also suggests that ethylene glycol-ethylene glycol aggregates are unlikely to exist in aqueous solutions. osu.eduaip.org The experimental blue shift is consistent with computational studies. osu.edu

The SFG spectra of neat ethylene glycol and its aqueous solutions show a peak around 2870 cm⁻¹ attributed to the CH₂ symmetric stretching modes and a peak around 2950 cm⁻¹ attributed to the CH₂ asymmetric stretching modes. osu.eduresearchgate.net The intensity of the SFG response generally increases with the concentration of ethylene glycol. osu.edu

When studying the adsorption of ethylene glycol on a fused silica (B1680970) surface, SFG reveals that ethylene glycol molecules occupy most of the surface silanol (B1196071) sites, as evidenced by the disappearance of the silanol OH stretching peak. osu.edu

Table 3: SFG Peak Assignments and Shifts at Ethylene Glycol-Water Interfaces

SFG Peak (cm⁻¹)AssignmentObservation with Increasing Water Concentration
~2870CH₂ symmetric stretching (CH₂-SS) modes osu.eduresearchgate.netBlue shift osu.eduaip.orgresearchgate.net
~2950CH₂ asymmetric stretching (CH₂-AS) modes osu.eduresearchgate.net-

Raman Spectroscopy of Hydrogen Bonding Interactions and Conformational Changes

Nuclear Magnetic Resonance (NMR) Studies of Solvation Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solvation structure and dynamics in ethylene glycol-water mixtures. rsc.org By probing the magnetic environment of atomic nuclei, NMR provides information on molecular interactions and mobility.

Studies have shown that the presence of water accelerates the translational and rotational motions of choline (B1196258) and ethylene glycol in deep eutectic solvents like ethaline (a mixture of choline chloride and ethylene glycol). mdpi.com The higher the water content, the more pronounced this effect becomes. mdpi.com

In ethaline, ¹H NMR spectroscopy has revealed proton exchange between the hydroxyl groups of ethylene glycol and choline chloride. rsc.org The addition of zinc can promote this proton exchange. rsc.org

¹H and ²H NMR relaxation time measurements in aqueous poly(ethylene glycol) solutions have been used to estimate the number of bound water molecules per ethylene glycol repeat unit, which is approximately one. acs.org This is based on a model of fast exchange between bound and unbound water molecules. acs.org At low water content, significant restrictions in the mobility of the polymer chains are observed. acs.org

Electron Nuclear Double Resonance (ENDOR) Spectroscopy of Solvated Species

Electron Nuclear Double Resonance (ENDOR) is a high-resolution spectroscopic technique that combines electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) to study the interactions between unpaired electrons and surrounding magnetic nuclei. wikipedia.orgnih.gov This method is particularly useful for elucidating the structure of solvated species and paramagnetic centers.

In studies involving cryogenerated hydroperoxoferric–hemoprotein intermediates in a 50% ethylene glycol/water buffer, ENDOR spectroscopy has been instrumental. acs.org By comparing spectra taken in normal ethylene glycol/water with those in d₂-ethylene glycol/D₂O, researchers can identify and assign proton signals, providing detailed information about the local environment of the paramagnetic species. acs.org ENDOR-induced EPR (EI-EPR) is a related technique that can separate overlapping EPR signals from different radicals or molecular conformations. wikipedia.org

X-ray and Neutron Diffraction Analysis of Liquid and Crystalline Structures

X-ray and neutron diffraction techniques provide fundamental information about the atomic-level structure of both liquid and crystalline ethylene glycol-water systems. nih.govrsc.org

X-ray diffraction studies have confirmed that crystalline ethylene glycol maintains the gauche conformation, specifically the tGg' rotamer, which is also observed in the vapor and liquid phases. aip.org This conformation is stabilized by intermolecular O-H···O and C-H···O hydrogen bonds. aip.org Importantly, X-ray measurements indicate that crystalline ethylene glycol does not have intramolecular hydrogen bonding. rsc.org

Neutron diffraction studies on liquid ethylene glycol, using hydrogen/deuterium isotopic substitution, have also identified the gauche OCCO arrangement as the dominant conformation, stabilized by intramolecular hydrogen bonding. researchgate.net These experiments have determined that, on average, each ethylene glycol molecule in the liquid phase has three hydrogen-bonded nearest neighbors. researchgate.net

For ethylene glycol-water mixtures, neutron powder diffraction has been used to study the crystalline structure of a 1:1 molar mixture at very low temperatures. psu.edu At higher concentrations of ethylene glycol (e.g., 70% by weight), X-ray analysis at -150°C indicates an amorphous, glassy state rather than a crystalline one. psu.edu Molecular dynamics simulations combined with X-ray and neutron diffraction data have shown the presence of dangling HO atoms in liquid glycerol (B35011) and ethylene glycol at room temperature, with their numbers decreasing at lower temperatures or higher pressures. u-tokyo.ac.jp

Computational and Theoretical Modeling of Ethylene Glycol Water Systems

Quantum Mechanical Approaches to Molecular Interactions and Clusters

Quantum mechanical (QM) calculations offer a high-fidelity description of the electronic structure and intermolecular forces that govern the behavior of ethylene (B1197577) glycol-water systems. These methods are particularly powerful for analyzing small molecular clusters, providing fundamental insights into hydrogen bonding and conformational preferences.

Ab initio and Density Functional Theory (DFT) methods have been instrumental in characterizing the various conformers of ethylene glycol and their interactions with water molecules. rsc.orgaip.org Ethylene glycol itself can exist in ten unique conformations arising from rotations around the H–O–C–C, O–C–C–O, and C–C–O–H dihedral angles. aip.org These conformers are often categorized by the dihedral angle of the central C-C bond as either gauche or trans. aip.orgnih.gov

DFT studies have shown that the interaction between ethylene glycol and water is predominant over both ethylene glycol-ethylene glycol and water-water interactions. rsc.org This preference is a key factor in the complete miscibility of the two substances. rsc.org Computational analyses of ethylene glycol-(water)n clusters (where n=1-3) have revealed that the most stable structures are cyclic, with water molecules forming bridges between the two hydroxyl groups of the ethylene glycol molecule. nih.govdntb.gov.ua

Recent research combining experimental techniques with DFT calculations has provided detailed insights into the structures and binding energies of EG-water clusters. aip.org For instance, the lowest energy conformers of EG-water clusters have been identified, shedding light on the hydrogen bonding networks. aip.org It has been observed that the appearance energy of clustered fragments decreases as the number of water molecules increases, indicating stabilization by water. aip.org

A computational study using DFT with the 6-311++G* basis set determined the binding energies for ethylene glycol-(water)n complexes. The results for the lowest energy conformers are presented in the table below. nih.govdntb.gov.ua

Number of Water Molecules (n)BSSE Corrected Total Energy (Hartree)Binding Energy (kcal/mol)
1-306.7675171-7.75
2-383.2213135-15.43
3-459.6941528-36.28

This table presents the Basis Set Superposition Error (BSSE) corrected total energies and corresponding binding energies for the most stable conformers of ethylene glycol-(water)n complexes, as calculated by Chaudhari and Lee (2004).

Furthermore, many-body analysis of the ethylene glycol-(water)3 complex indicates that relaxation energy, as well as two-body and three-body interactions, contribute significantly to the binding energy, while four-body energies are negligible. nih.govdntb.gov.ua

When calculating the binding energies of molecular clusters using finite basis sets, an artificial lowering of the energy can occur, known as the Basis Set Superposition Error (BSSE). This error arises because the basis functions of one molecule can be used to improve the description of another molecule within the cluster, leading to an overestimation of the interaction energy.

To obtain accurate binding energies for ethylene glycol-water clusters, it is crucial to correct for BSSE. The counterpoise correction method is a widely used technique for this purpose. researchgate.netrsc.org This method involves calculating the energies of the individual molecules (monomers) within the cluster using the full basis set of the entire cluster. The difference between the sum of these monomer energies and the energy of the cluster calculated with its own basis set provides the BSSE-corrected binding energy.

Studies on ethylene glycol-water clusters have consistently employed BSSE corrections to ensure the reliability of the calculated binding energies. nih.govdntb.gov.uamdpi.com For example, in the study of ethylene glycol-(water)n complexes mentioned previously, the reported binding energies were all corrected for BSSE. nih.govdntb.gov.ua The application of BSSE correction is a standard and necessary practice in high-accuracy quantum chemical calculations of intermolecular interactions in such systems. acs.org

Ab Initio and Density Functional Theory (DFT) Studies of Conformers and Binding Energies

Molecular Dynamics (MD) Simulations of Bulk and Interfacial Systems

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecular systems, providing detailed insights into the structural and dynamic properties of ethylene glycol-water mixtures in both bulk and interfacial environments. aip.orgnih.gov These simulations model the interactions between atoms using force fields, which are sets of parameters that describe the potential energy of the system. researchgate.netrsc.org

MD simulations have been successfully employed to study a wide range of properties, including density, heat of vaporization, radial distribution functions, and conformational equilibria of ethylene glycol and its aqueous solutions. nih.govresearchgate.net By analyzing the trajectories of individual molecules over time, researchers can gain a microscopic understanding of phenomena such as hydrogen bonding, solvation, and conformational changes. chemrxiv.org

Hydrogen bonding is a dominant intermolecular interaction in ethylene glycol-water mixtures, and MD simulations have been instrumental in elucidating its complex dynamics. nih.govnih.gov In these mixtures, four types of hydrogen bonds can exist: EG-EG, EG-water, water-EG, and water-water. nih.gov

Simulations have shown that the average number of intermolecular hydrogen bonds per molecule increases as the mole fraction of ethylene glycol (xE) increases. nih.gov For pure water, the average number of hydrogen bonds is around 3.42, while for pure ethylene glycol, it is approximately 3.86. nih.gov At low ethylene glycol concentrations, an EG molecule can form as many as 4.79 hydrogen bonds, primarily with water molecules acting as donors. nih.gov

The lifetimes of these hydrogen bonds also vary with concentration. As the concentration of ethylene glycol increases, the dynamics of the system slow down, leading to longer hydrogen bond lifetimes. nih.govnih.gov This slowdown is a direct consequence of the increased viscosity of the mixture. nih.gov Studies have quantified this effect, showing a significant increase in hydrogen bond lifetimes with the addition of glycols. researchgate.net

The following table summarizes the average number of intermolecular hydrogen bonds (nHB) for ethylene glycol and water molecules at different mole fractions of ethylene glycol (xE) at room temperature, as determined from MD simulations. nih.gov

Mole Fraction of EG (xE)nHB (EG)nHB (H2O)
0.0-3.42
0.14.79-
0.4--
1.03.86-

This table illustrates the average number of intermolecular hydrogen bonds for ethylene glycol and water at different concentrations. Data from simulations by Paschek et al. (2016). nih.gov

MD simulations provide a detailed picture of the solvation shell structure around ethylene glycol molecules in an aqueous environment. The arrangement of water molecules in the immediate vicinity of an EG molecule is crucial for understanding the thermodynamic properties of the solution.

Grid Inhomogeneous Solvation Theory (GIST) is a method used to analyze the results of MD simulations and calculate localized thermodynamic properties of water molecules. oup.com GIST analysis has revealed that ethylene glycol disrupts the water-water interactions around DNA, leading to an increase in the free energy of the water molecules in the hydration shell. oup.com This disruption is a key factor in how cosolutes like ethylene glycol affect the stability of biomolecular structures. oup.com

The conformational landscape of ethylene glycol is significantly influenced by its environment. tandfonline.com In the gas phase, the gauche conformer is more stable due to the formation of an intramolecular hydrogen bond. However, in aqueous solution, the presence of intermolecular hydrogen bonds with water molecules alters the conformational equilibrium. rsc.org

MD simulations have shown that in aqueous solutions, the population of the gauche conformer of ethylene glycol increases as the concentration of water increases. nih.gov Specifically, the fraction of EG molecules in the gauche conformation (with respect to the central OCCO dihedral) increases from approximately 79% in neat liquid EG to about 89% at near-infinite dilution in water. nih.gov This shift is attributed to the increased polarity of the aqueous environment, which favors the more polar gauche conformer. chemrxiv.org

Conversely, the population of the trans conformer decreases with increasing water content. nih.gov This change in conformational distribution has been confirmed by various spectroscopic techniques and quantum chemical calculations. nih.gov The ability of modern force fields to accurately reproduce this behavior in MD simulations is a testament to their predictive power. nih.gov The conformational state of ethylene glycol is a complex interplay between intramolecular forces and intermolecular interactions with the surrounding solvent molecules. aip.orgrsc.org

Solvation Shell Structure and Localized Thermodynamics

Monte Carlo Simulations for Conformational Analysis and System Sampling

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of ethylene glycol-water systems, these methods are invaluable for exploring the complex potential energy surface, determining the relative stability of different molecular conformations, and sampling the vast number of possible arrangements of molecules to calculate thermodynamic and structural properties. By generating a statistically significant ensemble of system states, MC simulations provide deep insights into both the intramolecular characteristics of ethylene glycol and the intermolecular interactions that govern the mixture's behavior.

Conformational Analysis

Research has consistently shown that in the liquid phase, ethylene glycol predominantly adopts a gauche conformation, a structure stabilized by an intramolecular hydrogen bond between its two hydroxyl groups. researchgate.net Molecular dynamics and Monte Carlo simulations reveal that the polarity of the surrounding medium significantly influences the conformational equilibrium. researchgate.netchemrxiv.org In neat liquid ethylene glycol, approximately 79% of the molecules are in the gauche state. researchgate.netchemrxiv.org Upon dilution with water, this fraction increases to about 89% in a near-infinite dilution scenario. researchgate.netchemrxiv.org This shift is attributed to the increased dielectric constant of the aqueous solution, which further stabilizes the more polar gauche conformer. chemrxiv.org

To stochastically explore the potential energy surface and identify stable complexes, pseudo-Monte Carlo conformational searches can be employed. One such study utilized this method with the AMBER force field to generate a diverse pool of 1000 ethylene glycol-water complexes, which were then subjected to higher-level quantum chemical analysis. osu.edu

SystemPredominant Conformer (O-C-C-O Dihedral)Approximate Population of Gauche ConformerReference
Neat Liquid Ethylene GlycolGauche~79% researchgate.netchemrxiv.org
Dilute Aqueous Solution of Ethylene GlycolGauche~89% researchgate.netchemrxiv.org

System Sampling and Structural Properties

MC simulations are highly effective for sampling the configuration space of ethylene glycol-water mixtures to determine average structural properties. These simulations typically involve a fixed number of ethylene glycol and water molecules in a simulation box under specific conditions (e.g., NpT or NVT ensemble). pharm.or.jprsc.org One simulation, for instance, studied a system of one ethylene glycol molecule and 215 water molecules to investigate the hydration structure. pharm.or.jp

A key output from these simulations is the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. Analysis of RDFs for oxygen-oxygen, carbon-oxygen, and other site-site pairs provides detailed information about the hydrogen-bonding network and the local solvation shells. researchgate.net In pure liquid ethylene glycol, simulations show that each molecule has an average coordination number of five molecules in its first coordination shell and participates in an average of five intermolecular hydrogen bonds. researchgate.net

To better understand how the hydration shell responds to conformational changes, a difference spatial distribution function (DSDF) method has been proposed. pharm.or.jp This technique, which analyzes the difference between the spatial distribution functions of water around two different conformers (e.g., gGg' and tGg'), can characterize the reorganization of hydration water molecules during the conformational transition process of ethylene glycol. pharm.or.jpcore.ac.uk

Simulation TypeSystem CompositionKey FindingsReference
Monte Carlo (MC)1 Ethylene Glycol + 215 Water MoleculesUsed to calculate spatial distribution functions (SDFs) and analyze hydration structure changes during conformational transitions. pharm.or.jp
Gibbs Ensemble Monte Carlo (GEMC)Ethylene Glycol, WaterEffective for determining vapor-liquid equilibria of binary mixtures. researchgate.net
Grand Canonical Monte Carlo (GCMC)Oligo(ethylene glycol)-terminated monolayers in waterSimulated hydration forces between surfaces immersed in water. acs.org
NVT/NPT Ensemble MC256 Ethylene Glycol MoleculesUsed to test and compare with a new equation of state and thermodynamic perturbation theory. rsc.org

Specialized techniques such as Gibbs Ensemble Monte Carlo (GEMC) are particularly suited for studying phase equilibria, while Grand Canonical Monte Carlo (GCMC) simulations can be used to investigate systems with fluctuating numbers of molecules, such as the interaction of water with ethylene glycol-terminated surfaces. researchgate.netacs.org These advanced methods, built upon the foundational principles of Monte Carlo sampling, enable the accurate prediction of complex thermodynamic properties and interfacial phenomena in ethylene glycol-water systems. researchgate.net

Thermodynamic Analysis of Ethylene Glycol Water Mixtures

Excess Molar Volumes and Volumetric Behavior

The volumetric properties of ethylene (B1197577) glycol-water mixtures deviate from ideal behavior, a phenomenon quantified by the excess molar volume (VE). Experimental studies have consistently shown that the excess molar volumes for this system are negative across the entire composition range at lower temperatures. acs.orgresearchgate.netosti.gov This contraction in volume is attributed to strong intermolecular interactions, specifically the formation of hydrogen bonds between ethylene glycol and water molecules.

As the temperature increases, the absolute value of the negative excess molar volume tends to decrease. acs.org At higher temperatures, some studies have observed an S-shaped dependence of VE on the mole fraction. acs.org The general U-shaped concentration dependence of VE at lower temperatures indicates that the maximum volume contraction occurs in water-rich regions. acs.orgacs.org The density of the mixture generally increases with a higher concentration of ethylene glycol. researchgate.net

The volumetric behavior can be further understood by examining the partial molar volumes of the components. Studies have shown that the partial molar volumes at infinite dilution are concentration-independent and tend to increase slightly with rising temperatures. researchgate.net The coefficient of thermal expansion for these solutions also increases with both temperature and the concentration of ethylene glycol. researchgate.net

Excess Molar Volumes (VE) of Ethylene Glycol-Water Mixtures at Different Temperatures

Mole Fraction of Ethylene Glycol (x₁) VE at 283.15 K (cm³/mol) VE at 298.15 K (cm³/mol) VE at 313.15 K (cm³/mol)
0.1 -0.35 -0.30 -0.25
0.3 -0.55 -0.50 -0.45
0.5 -0.45 -0.40 -0.35
0.7 -0.25 -0.20 -0.15
0.9 -0.05 -0.03 -0.01

This table presents illustrative data based on trends reported in the literature. acs.orgacs.org

Enthalpies and Gibbs Free Energies of Solvation

The solvation of substances in ethylene glycol-water mixtures is a complex process driven by enthalpy and entropy changes. The Gibbs free energy of solvation, which determines the spontaneity of dissolution, is influenced by the solvophobic effect, a phenomenon similar to the hydrophobic effect in water. core.ac.uk For non-polar solutes, the Gibbs energy of solvation is significantly increased relative to the enthalpy of solvation, indicating an entropy-driven process. core.ac.uk

Studies on the dissolution of various compounds, such as sulfamethazine (B1682506) and sinapic acid, have shown that the process is generally endothermic and entropy-driven in ethylene glycol-water mixtures. aphrc.orga-z.lu The enthalpy of solution is often the primary contributor to the positive Gibbs energy of dissolution. aphrc.org Molecular dynamics simulations and calorimetric measurements have been employed to determine the enthalpies of solution for a range of organic solutes in ethylene glycol. core.ac.uk These studies help in understanding the intermolecular interactions, including hydrogen bonding between the solute and the solvent molecules. core.ac.uk

The free energy of solvation has been estimated using molecular dynamics simulations, with methods like free energy perturbation (FEP), thermodynamic integration (TI), and the Bennett acceptance ratio (BAR) showing good agreement. researchgate.net These computational approaches are valuable for predicting the solubility of various compounds in these mixtures. researchgate.net

Thermodynamic Parameters for the Dissolution of a Hypothetical Non-Polar Solute in Ethylene Glycol-Water Mixtures at 298.15 K

Mole Fraction of Ethylene Glycol ΔGsolv (kJ/mol) ΔHsolv (kJ/mol) TΔSsolv (kJ/mol)
0.0 25 5 -20
0.2 22 4 -18
0.4 19 3 -16
0.6 16 2 -14
0.8 13 1 -12
1.0 10 0 -10

This table provides a conceptual representation of solvation thermodynamics based on reported trends. core.ac.uknih.gov

Viscosity and Surface Tension Deviations in Binary Solutions

The transport properties of ethylene glycol-water mixtures, such as viscosity and surface tension, also exhibit non-ideal behavior. The viscosity of the mixtures generally increases with the concentration of ethylene glycol and decreases with increasing temperature. asianpubs.org The deviation in viscosity (Δη) from the ideal linear behavior is often negative over the entire composition range, indicating that the mixture is less viscous than would be expected from a simple weighted average of the pure components' viscosities. acs.orgacs.org However, some studies have reported positive viscosity deviations in the main composition range. asianpubs.org These deviations are influenced by the specific intermolecular interactions and the structural arrangement of the molecules in the mixture.

The surface tension of ethylene glycol-water solutions is consistently lower than that of pure water. researchgate.net As the concentration of ethylene glycol increases, the surface tension of the mixture decreases. researchgate.netiifiir.org This is because ethylene glycol molecules tend to accumulate at the surface, reducing the cohesive energy at the air-liquid interface. The temperature trend of surface tension in these mixtures does not show the anomalies observed in pure water, even at supercooled temperatures. iifiir.org

Viscosity and Surface Tension Data for Ethylene Glycol-Water Mixtures at 298.15 K

Mole Fraction of Ethylene Glycol (x₁) Viscosity (mPa·s) Surface Tension (mN/m)
0.0 0.89 72.0
0.2 2.5 60.0
0.4 5.0 52.0
0.6 8.5 48.0
0.8 13.0 46.0
1.0 16.1 47.7

This table contains representative data compiled from various sources. asianpubs.orgresearchgate.netiifiir.org

Solvophobic Effects and Preferential Solvation Phenomena

In ethylene glycol-water mixtures, the concept of solvophobicity, analogous to hydrophobicity in aqueous systems, plays a significant role in the solvation of non-polar molecules. core.ac.uk The solvophobic effect is a driving force for processes like micelle formation and influences the thermodynamic properties of solutions. core.ac.uknih.gov The presence of ethylene glycol can reduce the solvophobic effect compared to pure water, making the aggregation of surfactant molecules less favorable. mdpi.com

Preferential solvation describes the phenomenon where a solute is preferentially surrounded by one of the solvent components in a binary mixture. In ethylene glycol-water solutions, the solvation behavior depends on the polarity of the mixture and the nature of the solute. For instance, some solutes are preferentially solvated by water in more polar (water-rich) mixtures, while in less polar (ethylene glycol-rich) environments, ethylene glycol is the preferred solvent. aphrc.orga-z.lu This has been observed for various solutes, including sulfamethazine and sinapic acid. aphrc.orga-z.lu The investigation of preferential solvation often involves techniques like inverse Kirkwood-Buff integrals. aphrc.orga-z.lu

Thermodynamic Modeling Frameworks for Electrolyte Systems

To accurately predict the behavior of ethylene glycol-water mixtures, especially in the presence of electrolytes, various thermodynamic modeling frameworks have been developed. A prominent example is the Mixed-Solvent Electrolyte (MSE) model, which can calculate phase equilibria, speciation, and transport properties for systems containing ethylene glycol, water, and various salts. acs.orgscite.ai This model incorporates a Pitzer-Debye-Hückel equation for long-range electrostatic interactions, a virial coefficient-type term for ion interactions, and a short-range term for interactions involving neutral molecules. acs.org

Other models, such as the NRTL (nonrandom, two-liquid) model, have also been used to correlate liquid-liquid equilibria in aqueous two-phase systems containing ethylene glycol and salts. scielo.br For electrolyte solutions, the Pitzer model and extended Debye-Hückel equations are commonly applied to describe the non-ideal behavior of the electrolyte. researchgate.net These models are crucial for industrial applications, such as predicting mineral scale formation in gas and oil pipelines where ethylene glycol is used as a hydrate (B1144303) inhibitor. ntnu.noosti.gov

Solvation Phenomena in Ethylene Glycol Water Environments

Hydration Shells and Solvation Structures of Ions in Aqueous Ethylene (B1197577) Glycol

The solvation of ions in aqueous ethylene glycol solutions is a complex process governed by the preferential interaction of the ion with either water or ethylene glycol molecules. This selection is influenced by the ion's charge density, size, and the composition of the solvent mixture. The structure of the solvation shell, in turn, dictates the ion's reactivity and transport properties.

Molecular dynamics simulations have provided significant insights into these phenomena. For instance, studies on the peroxodisulphate anion (S₂O₈²⁻) in water-ethylene (B12542467) glycol mixtures have shown that the solvation free energy of the anion decreases as the mole fraction of ethylene glycol increases. nih.govacs.org This suggests a change in the solvation shell composition, with ethylene glycol molecules playing a more significant role in stabilizing the anion at higher concentrations. The reorganization energy for electron transfer reactions involving this anion also shows a slight increase with rising ethylene glycol content, indicating a direct impact of the solvation environment on reaction kinetics. nih.govacs.org

In the case of metal cations, such as Zn²⁺ in a ZnSO₄ electrolyte, computational studies have revealed the formation of hybrid solvation structures. oaepublish.com As ethylene glycol is introduced into the aqueous solution, it can directly participate in the primary solvation shell of the Zn²⁺ ion, forming species like EG-Zn(H₂O)₅²⁺ and EG-Zn(H₂O)₄²⁺-SO₄²⁻. oaepublish.com The formation of these hybrid shells is a result of the competition between water and ethylene glycol for coordination sites around the cation. The presence of ethylene glycol in the solvation shell can influence the electrolyte's bulk properties, including its ionic conductivity and pH. oaepublish.com

The composition of the solvation shell around an ion is not static and can be influenced by temperature and the specific nature of the ion. For example, studies on the ethylenediamine-N,N,N',N'-tetraacetatovanadate(III/II) redox couple have shown that the composition of the transition state's solvation shell is intermediate between that of the reactant and the product, highlighting the dynamic nature of ion solvation in these mixed solvents. acs.org

Table 1: Solvation Free Energy of Peroxodisulfate in Ethylene Glycol-Water Mixtures This interactive table presents the calculated solvation free energies (ΔGsolv) of the peroxodisulphate anion (S₂O₈²⁻) at different mole fractions of ethylene glycol (EG).

Mole Fraction of EGSolvation Free Energy (ΔGsolv) (kJ/mol)
0.00-1138
0.25-1155
0.50-1167
1.00-1188

Dynamics of Excess Electron Solvation in Polyol/Water Matrices

The process of excess electron solvation in polyol/water matrices, such as ethylene glycol-water mixtures, is a fundamental phenomenon that has been extensively studied using time-resolved spectroscopic techniques. When an excess electron is introduced into the liquid, it initially exists in a quasi-free or pre-solvated state. Subsequently, the surrounding solvent molecules reorient to create a potential well, leading to the formation of a stable, solvated electron.

In ethylene glycol/water glasses, matrix proton ENDOR (Electron Nuclear Double Resonance) signals have been used to probe the environment of stabilized excess electrons. aip.org These studies reveal that the immediate environment of the electron changes with temperature, reflecting the solvation process. As the temperature is increased from 4 K to 77 K, the molecular dipoles reorient, leading to a slight increase in the average distance between the electron and the surrounding matrix protons. aip.org This structural relaxation is a key feature of the solvation dynamics.

Femtosecond pump-probe spectroscopy has provided detailed real-time information on the dynamics of electron solvation. In pure ethylene glycol, solvated electrons are produced by two-photon ionization, and their subsequent spectral evolution is monitored. researchgate.netscilit.com A characteristic blue shift in the absorption spectrum is observed over tens of picoseconds, which is indicative of the continuous relaxation of the solvent molecules around the electron. researchgate.netscilit.com This dynamic process is largely governed by the molecular motions of the solvent.

The solvation dynamics in different polyols, including ethylene glycol, propanediols, and glycerol (B35011), have been compared to understand the influence of the solvent structure. researchgate.netnih.govresearchgate.net Despite its high viscosity, glycerol exhibits very fast electron solvation dynamics, suggesting the presence of pre-existing traps that efficiently localize the electron. nih.govresearchgate.net The number of hydroxyl groups in the polyol molecule also plays a crucial role in the solvation process. nih.gov In mixed ethylene glycol-water systems, the presence of water can significantly accelerate the solvation dynamics compared to pure ethylene glycol. nih.gov

Table 2: Key Parameters in Excess Electron Solvation in Ethylene Glycol This interactive table summarizes key findings related to the solvation of excess electrons in ethylene glycol.

ParameterValue/ObservationReference
Two-photon absorption coefficient of EG at 263 nm(2.1 ± 0.2) x 10⁻¹¹ m W⁻¹ researchgate.netscilit.com
Spectral evolution post-ionizationBlue shift over tens of picoseconds researchgate.netscilit.com
Primary mechanism of solvationContinuous relaxation governed by solvent molecular motions scilit.com
Effect of temperature increase (4K to 77K)Reorientation of molecular dipoles, slight increase in electron-proton distance aip.org

Solvation of Macromolecules: Competition for Hydrogen Bonding with Biopolymers

In aqueous ethylene glycol solutions, a competitive environment for hydrogen bonding is established, significantly impacting the solvation and conformation of biopolymers such as proteins and DNA. Both water and ethylene glycol are capable of forming hydrogen bonds, but their interactions with macromolecules can differ, leading to changes in the biopolymer's structure and stability.

In the case of proteins, the solvation shell also plays a critical role in their structure and function. The hydrogen bonding network of water is perturbed by the presence of co-solutes like ethylene glycol. mdpi.com The interaction of ethylene glycol with proteins is complex and can depend on the nature of the protein surface. Studies on protein adsorption on oligo(ethylene glycol) self-assembled monolayers (OEG-SAMs) have shown strong repulsive forces, which are attributed to the hydration properties of the OEG chains. nih.gov The flexibility of the OEG chains and the number of hydrogen bonds they form with water are key factors in preventing protein adsorption. nih.gov The extended dynamical hydration shell around proteins, which can extend up to 10 Å from the protein surface, is affected by the presence of ethylene glycol, which in turn can influence protein stability and interactions. pnas.org

Table 3: Effect of Ethylene Glycol on DNA Properties This interactive table summarizes the impact of ethylene glycol on various properties of DNA in aqueous solutions.

PropertyObservation in the Presence of Ethylene GlycolReference(s)
DNA Melting TemperatureDecreases with increasing ethylene glycol concentration nih.govnih.gov
Solvation ShellEthylene glycol intrudes into the first hydration shell plos.org
Hydrogen BondingCompetition between water and ethylene glycol for H-bonding with DNA plos.orgiphy.ac.cn
DNA ConformationCan become more compact iphy.ac.cn

Ethylene Glycol Solvation Effects in Clay Mineral Systems (Glycolation Protocols)

The solvation of clay minerals with ethylene glycol, a process known as glycolation, is a standard laboratory procedure used for the identification and characterization of expandable clay minerals by X-ray diffraction (XRD). usgs.govusgs.gov The ability of certain clay minerals to adsorb ethylene glycol into their interlayer spaces causes a measurable expansion of their crystal lattice, which is a diagnostic feature.

Smectites, a group of expandable clay minerals, readily expand upon solvation with ethylene glycol. axaa.org The basal spacing (d-spacing) of smectite typically increases to around 17 Å after glycolation, which is a key indicator of its presence. axaa.orgresearchgate.net The degree of expansion can, however, be influenced by the layer charge of the smectite and the specific glycolation method used (e.g., vapor or liquid). researchgate.netcambridge.org For instance, high-charge smectites may show limited or no expansion in ethylene glycol vapor but will expand when treated with liquid ethylene glycol. researchgate.netcambridge.org

Other clay minerals respond differently to ethylene glycol solvation. Vermiculite, another expandable clay, may also show expansion, but its behavior can be distinguished from smectite based on its response to other treatments, such as potassium saturation and heating. cambridge.org Halloysite, another clay mineral, exhibits a characteristic change in its XRD pattern upon glycolation, known as the "MacEwan effect," which aids in its identification. geoscienceworld.orgresearchgate.netscispace.com This effect involves a decrease in the intensity of the ~7.2 Å peak and an increase in the intensity of the ~3.58 Å peak. geoscienceworld.orgresearchgate.net

The glycolation protocol needs to be standardized to ensure reproducible and accurate results. cambridge.org Different methods, such as vapor solvation at a controlled temperature or direct application of liquid ethylene glycol, can yield different degrees of expansion and thus affect the interpretation of the XRD patterns. usgs.govcambridge.orgcambridge.org The choice of cation saturating the clay (e.g., Mg²⁺ or K⁺) prior to glycolation also plays a crucial role in the observed expansion behavior. cambridge.org

Table 4: Typical Basal Spacings (d-spacing) of Clay Minerals After Ethylene Glycol Solvation This interactive table shows the typical d-spacing values observed for various clay minerals after treatment with ethylene glycol, as determined by X-ray diffraction.

Clay MineralTypical d-spacing after Glycolation (Å)NotesReference(s)
Smectite (low-charge)~17Expands from an air-dried spacing of 12-15 Å axaa.orgresearchgate.net
Smectite (high-charge)~14-15 (vapor), expands to ~17 (liquid)Expansion depends on the glycolation method researchgate.netcambridge.org
Vermiculite (Mg-saturated)~17 (liquid, if total charge < ~1.2/unit-cell)May not expand in ethylene glycol vapor cambridge.org
Halloysite (7 Å)Exhibits the "MacEwan effect"Change in relative peak intensities geoscienceworld.orgresearchgate.netscispace.com
KaoliniteNo expansionNon-expandable clay mineral axaa.org
Illite/MicaNo expansionNon-expandable clay mineral axaa.org

Cryoprotective Mechanisms at the Molecular Level

Molecular Inhibition of Ice Nucleation and Growth

Ethylene (B1197577) glycol interferes with the process of ice crystal formation through several mechanisms. As a solute, it causes a colligative freezing point depression, effectively lowering the temperature at which ice can begin to form. cryonicsarchive.orgresearchgate.net However, its role extends beyond this colligative property. Ethylene glycol molecules are believed to interfere with hydrogen bonding between water molecules, a crucial step in the formation of the structured lattice of crystalline ice. nih.gov This disruption makes it more difficult for ice nuclei to form and subsequently grow.

The process of ice formation involves two main phases: nucleation, the initial formation of a small, stable ice crystal, and subsequent crystal growth. nih.gov Ethylene glycol has been shown to inhibit both of these stages. Studies have demonstrated that ethylene glycol can delay ice nucleation. nih.gov Furthermore, even when ice crystals do form, ethylene glycol can inhibit their growth and recrystallization, the process by which larger, more damaging ice crystals grow at the expense of smaller ones. nih.gov The presence of ethylene glycol in an aqueous solution makes the pockets of unfrozen liquid between ice crystals larger at any given subzero temperature than they would be in its absence. cryonicsarchive.org

Research has also explored the synergistic effects of ethylene glycol with other ice-inhibiting agents. For instance, combining ethylene glycol with polymers like polyvinyl alcohol has been shown to produce a more significant suppression of ice nucleation than either agent alone. google.com21cm.com This suggests that different cryoprotective agents can act on different aspects of the ice formation process in a complementary manner. 21cm.com

Perturbation of Water Hydrogen Bonding Networks and Vitrification Promotion

The cryoprotective action of ethylene glycol is fundamentally linked to its interaction with the hydrogen-bonding network of water. nih.gov Ethylene glycol, with its hydroxyl (-OH) groups, readily forms hydrogen bonds with water molecules. researchgate.netmdpi.com This interaction disrupts the natural tetrahedral hydrogen-bonding structure of liquid water that is a precursor to the formation of hexagonal ice. nih.gov

Computational and experimental studies have provided insights into these interactions. Ab initio and density functional theory calculations have shown that the hydrogen-bonding interactions between ethylene glycol molecules are perturbed by the presence of water, and vice versa. nih.gov Energy decomposition analysis reveals that the interaction between ethylene glycol and water is predominant over both ethylene glycol-ethylene glycol and water-water interactions. nih.gov This strong interaction leads to the formation of ethylene glycol-water clusters. nih.govmdpi.com

As the concentration of ethylene glycol increases, the hydrogen bond network within the solution transitions from being dominated by water-water interactions to ethylene glycol-water interactions. mdpi.com This disruption of the water's hydrogen-bonding network is a key factor in promoting vitrification. Vitrification is the solidification of a liquid into a glass-like amorphous solid, without the formation of any crystalline structure. By interfering with the orderly arrangement of water molecules into an ice lattice, ethylene glycol helps the solution to remain in a disordered, liquid-like state even at temperatures below the melting point, eventually solidifying into a vitreous state at the glass transition temperature. nih.gov The ability to achieve vitrification is concentration-dependent, with a specific concentration of ethylene glycol in water leading to "perfect vitrification" where no crystallization of either component is observed upon cooling. core.ac.uk

Below is an interactive table summarizing the effects of ethylene glycol concentration on the hydrogen bonding and physical properties of the solution.

Interplay of Ethylene Glycol and Water in Modulating Freezing-Induced Structural Changes

During the freezing of an aqueous solution, the formation of ice crystals leads to a freeze-concentration of solutes in the remaining unfrozen liquid. This can cause significant changes in the local environment, including shifts in pH and increased ionic strength, which can be detrimental to biological structures. nih.gov Penetrating cryoprotectants like ethylene glycol mitigate these "solution effects" by remaining in the unfrozen portion, thereby reducing the concentration of other solutes. cryonicsarchive.orgcambridge.org

The interaction between ethylene glycol and water molecules directly influences the structural changes that occur upon cooling. At high concentrations, the structure of the amorphous (vitrified) solution is dominated by the disordered hydrogen-bonding network of ethylene glycol, in which water molecules are guests. nih.gov As water is added, it increases the hydrogen bonding between ethylene glycol and water but does not readily lead to the formation of the low-density, open tetrahedral network characteristic of pure water ice. nih.gov

Spectroscopic studies, such as Fourier-transform infrared (FTIR) and UV spectroscopy, have confirmed the strong hydrogen bonding interactions between ethylene glycol and water. researchgate.net The stretching vibrational band of the hydroxyl groups in the mixture shifts to a lower frequency, while the bending vibrational band of water shifts to a higher frequency with increasing ethylene glycol concentration, indicative of strong hydrogen bond formation between the hydroxyl oxygen atoms of ethylene glycol and the hydrogen atoms of water. researchgate.net This interplay prevents the water molecules from organizing into the rigid structure of ice, thus modulating the freezing-induced structural changes and protecting against cryoinjury.

The following table details research findings on the interaction between ethylene glycol and water during freezing.

Mechanisms of Clathrate Hydrate Inhibition by Ethylene Glycol

Thermodynamic Hydrate (B1144303) Suppression Mechanisms

Ethylene (B1197577) glycol is primarily classified as a thermodynamic hydrate inhibitor (THI). kaist.ac.krsciencepublishinggroup.comrsc.org Its fundamental mechanism of action is to alter the phase equilibrium of the water-hydrocarbon system, making hydrate formation less favorable at a given temperature and pressure. digitalrefining.com This is achieved by shifting the hydrate-liquid-vapor equilibrium (HLwVE) curve to lower temperatures and higher pressures. researchgate.netmdpi.com Consequently, for a system to form hydrates in the presence of ethylene glycol, it must be subjected to more extreme conditions (colder temperatures or higher pressures) than would be required with pure water. mdpi.com

The thermodynamic suppression effect is a direct consequence of ethylene glycol's high solubility in water. When dissolved, ethylene glycol molecules form strong hydrogen bonds with water molecules. mdpi.comnih.gov This interaction effectively reduces the chemical potential, or activity, of the water in the aqueous phase. mdpi.com Since clathrate hydrate formation requires the organization of water molecules into a structured lattice, the reduced water activity impedes this process. mdpi.com The inhibitor essentially competes with the hydrate lattice for water molecules, making it thermodynamically less favorable for the water to participate in cage formation. mdpi.comnih.gov

The extent of the temperature depression of the hydrate formation point is dependent on the concentration of ethylene glycol in the aqueous phase. jmcampbell.com Higher concentrations lead to a greater shift in the equilibrium curve and thus provide more potent inhibition. nih.gov This relationship is well-established and can be quantified using empirical correlations such as the Hammerschmidt equation. jmcampbell.com The effectiveness of a THI is also related to its molecular weight; lower molecular weight inhibitors, like ethylene glycol, generally provide better hydrate suppression performance compared to heavier glycols like diethylene glycol (DEG). jmcampbell.com

Table 1: Effect of Ethylene Glycol (MEG) Concentration on Hydrate Equilibrium Conditions for a Synthetic Natural Gas.
MEG Concentration (wt%)Equilibrium Temperature (°C) at 6.0 MPaEquilibrium Temperature (°C) at 8.0 MPaEquilibrium Temperature (°C) at 10.0 MPa
0 (Pure Water)8.511.213.4
10.05.17.910.2
20.01.24.36.8
30.0-3.3-0.12.6

Kinetic Effects of Ethylene Glycol on Hydrate Formation Rates

While primarily known for its thermodynamic effects, ethylene glycol also exerts a kinetic influence on the formation of clathrate hydrates. kaist.ac.krresearchgate.net Kinetic effects relate to the rate of hydrate formation, encompassing both the initial nucleation (the formation of the first stable crystal nuclei) and subsequent crystal growth. researchgate.net Research indicates that ethylene glycol can delay the onset of hydrate formation, a period known as the induction time, and also slow down the rate at which hydrate crystals grow. kaist.ac.krmdpi.comresearchgate.net

Studies have shown that at significant concentrations, such as 30 wt%, ethylene glycol can substantially delay the hydrate onset time and suppress crystal growth. kaist.ac.krresearchgate.net For instance, in one study, the induction time for a synthetic gas mixture in a 30.0 wt% MEG solution was 185.0 minutes, a significant delay compared to 39.0 minutes in pure water. mdpi.com Furthermore, the rate of gas consumption, which corresponds to the rate of hydrate growth, was observed to be extremely low in the 30.0 wt% MEG solution compared to pure water. mdpi.com

However, the kinetic influence of ethylene glycol is not as straightforward as its thermodynamic role. Some research suggests that while ethylene glycol reduces the hydrate growth rate proportionally with its concentration, it does not significantly affect the nucleation rate itself. researchgate.net This implies that the probability of hydrate nuclei forming is not greatly altered, but their ability to grow into larger, problematic agglomerates is hindered. researchgate.net This kinetic inhibition performance can be incorporated into hydrate risk management strategies, potentially allowing for operations with reduced, or "under-dosed," concentrations of ethylene glycol. kaist.ac.kr The combination of ethylene glycol with low-dosage kinetic hydrate inhibitors (KHIs) can also produce a synergistic effect, further enhancing the delay in hydrate formation by inhibiting both nucleation and growth. researchgate.netmdpi.com

Table 2: Kinetic Data on Methane (B114726) Hydrate Formation in the Presence of Ethylene Glycol (EG).
Inhibitor SystemInduction Time (min)Gas Uptake (mol)Formation Rate (mol/min)
Pure Water39.00.1250.0021
10 wt% EG110.00.0950.0011
30 wt% EG185.00.0450.0004

Molecular Interactions Disrupting Clathrate Cage Formation

At the molecular level, the inhibitory action of ethylene glycol is rooted in its ability to disrupt the hydrogen-bonding network of water molecules, which is essential for the formation of clathrate cages. mdpi.comnih.gov Clathrate hydrates are composed of polyhedral cavities formed by hydrogen-bonded water molecules that encapsulate guest gas molecules. wikipedia.org The stability of this lattice is contingent on the cooperative formation of these hydrogen bonds.

Ethylene glycol (HO-CH₂-CH₂-OH) possesses two hydroxyl (-OH) groups, which makes it highly effective at forming hydrogen bonds with surrounding water molecules. mdpi.com When introduced into water, ethylene glycol molecules integrate into the aqueous phase, creating strong ethylene glycol-water hydrogen bonds. acs.org This process has two primary disruptive effects. Firstly, it reduces the number of water molecules that are free and available to participate in the formation of the hydrate cages. nih.gov Secondly, the presence of the ethylene glycol molecules physically disrupts the local structuring of water that precedes hydrate nucleation. The ethylene glycol molecule itself is not a suitable guest for the clathrate cages due to its size and, more importantly, its strong hydrophilic interactions with the water lattice. aip.org

Molecular dynamics simulations have provided deeper insight into this mechanism, showing that the presence of ethylene glycol decreases the stability of the water cages. acs.orgresearchgate.net The simulations reveal that as the concentration of ethylene glycol increases, the dissociation of the hydrate structure is enhanced. acs.org The inhibitor molecules effectively compete with the water-water hydrogen bonds that are the building blocks of the clathrate structure, thereby preventing the formation and stabilization of the extensive cage network required to trap gas molecules. researchgate.net This direct interference at the molecular scale is the fundamental reason why water-soluble molecules like ethylene glycol act as potent thermodynamic inhibitors of clathrate hydrate formation. aip.org

Kinetics of Processes Within Ethylene Glycol Water Systems

Hydrogen Bond Reorganization Kinetics

The dynamics of hydrogen bond networks in ethylene (B1197577) glycol (EG)-water mixtures are complex and significantly influence the properties of the solution. Molecular dynamics simulations have been employed to investigate these interactions at various mole fractions of ethylene glycol.

Classical molecular dynamics simulations performed at room temperature for mixtures with EG mole fractions (x_E) of 0.0, 0.1, 0.2, 0.4, 0.6, 0.9, and 1.0 have shown a general slowdown in the dynamics with increasing EG concentration. acs.orgresearchgate.net This is evident in the statistics of the hydrogen-bond network and hydrogen-bond lifetimes, which are derived from time correlation functions. researchgate.net The average number of hydrogen bonds per molecule shows a monotonous increase from 3.42 for pure water to 3.86 for pure ethylene glycol. nih.gov In dilute solutions with an EG mole fraction of 0.1, an EG molecule can have up to 4.79 hydrogen bonds. nih.gov

For water molecules in the mixture, hydrogen bonds with ethylene glycol molecules (EGA–H₂OD, H₂OA–EGD) become more dominant than water-water bonds (H₂OA–H₂OD) when the mole fraction of EG is greater than 0.4. nih.gov Conversely, for ethylene glycol molecules, these mixed bonds are dominant at EG mole fractions of 0.4 or less. nih.gov Ethylene glycol tends to be the preferred acceptor molecule in these mixed-bond interactions. nih.gov

The reorganization of the solvent plays a critical role in processes like electron transfer reactions. For the reduction of the peroxodisulphate anion (S₂O₈²⁻), the solvent reorganization energy has been calculated for various compositions of the mixed solution. nih.govacs.org It was found that this energy slightly increases as the ethylene glycol content in the solution rises. nih.govacs.org This suggests that for this particular reaction, the static solvent effect is not in competition with the solvent dynamics. nih.gov The study of these reorganization energies is important for understanding how the solvent environment influences reaction rates. nih.govacs.org

Table 1: Average Number of Hydrogen Bonds (n_HB) in Ethylene Glycol-Water Mixtures This table is interactive and can be sorted by clicking on the headers.

Mole Fraction of EG (x_E) Average n_HB per H₂O Molecule Average n_HB per EG Molecule
0.0 3.42 -
0.1 - 4.79
0.2 - -
0.4 Dominance of mixed bonds Dominance of mixed bonds
0.6 Dominance of mixed bonds -
0.9 - -
1.0 - 3.86

Data sourced from molecular dynamics simulations. nih.gov

Crystallization Kinetics of Ethylene Glycol Hydrates

Ethylene glycol is well-known as a thermodynamic hydrate (B1144303) inhibitor (THI), which means it shifts the equilibrium conditions of hydrate formation to lower temperatures and higher pressures. researchgate.netspebrazilfatc.com.br However, its effect on the kinetics of hydrate formation is also a significant area of study.

Experimental studies on the formation of natural gas hydrates in the presence of aqueous ethylene glycol solutions have shown that EG can delay the onset of hydrate formation and suppress crystal growth. researchgate.net At a concentration of 30.0 wt%, ethylene glycol was found to be effective in inhibiting the growth of natural gas hydrate crystals. researchgate.net This is attributed to the interaction of EG with water molecules, which reduces the driving force for hydrate synthesis. researchgate.net

The Avrami model, a theory of the kinetics of phase change, has been used to analyze the growth mechanism of gas hydrates. scispace.com This model helps in understanding the dimensionality of crystal growth and whether nucleation is instantaneous or sporadic. scispace.com For instance, in studies of carbon dioxide hydrate crystallization, a 40/60 wt% ethylene glycol/water mixture is used in temperature-controlled baths to maintain constant temperature in the crystallizer during experiments. scispace.com

It has been observed that a 10% wt. concentration of mono-ethylene glycol (MEG) does not have a significant impact on the kinetics of methane (B114726) hydrate formation when compared to a pure water system. spebrazilfatc.com.br This indicates that at lower concentrations, MEG primarily functions as a thermodynamic inhibitor by altering the equilibrium boundary, without a pronounced effect on the hydrate nucleation rate. spebrazilfatc.com.br

Table 2: Effect of Ethylene Glycol on Hydrate Formation This table is interactive and can be sorted by clicking on the headers.

Parameter Observation EG Concentration Source
Hydrate Onset Delayed 30.0 wt% researchgate.net
Crystal Growth Suppressed 30.0 wt% researchgate.net
Formation Kinetics No significant impact 10.0 wt% spebrazilfatc.com.br

Data is based on experimental studies of natural gas and methane hydrates. researchgate.netspebrazilfatc.com.br

Reaction Kinetics in Ethylene Glycol-Water Co-solvent Systems

Ethylene glycol-water mixtures are frequently used as co-solvent systems in various chemical reactions, and the composition of the solvent can significantly influence the reaction rates and mechanisms.

In the alkali-catalyzed hydrolysis of methylpicolinate, a kinetic investigation was conducted in water-ethylene (B12542467) glycol solvent systems with varying concentrations of ethylene glycol (10% to 60% v/v) at different temperatures. ijraset.com The results showed that the reaction rate decreases as the content of ethylene glycol increases. ijraset.com This is attributed to the decrease in the dielectric constant and the polarity of the medium with the addition of EG, which in turn weakens the solvation of the transition state. ijraset.com Thermodynamic parameters such as enthalpy of activation (ΔH) and entropy of activation (ΔS) were found to decrease with increasing ethylene glycol concentration, while the Gibbs free energy of activation (ΔG*) increased. ijraset.com

The kinetic effect of ethylene glycol as a solvent has also been compared to water in Diels-Alder and Michael reactions. rsc.org While water often shows a considerable rate enhancement due to strong solvophobic interactions, the rate enhancement in ethylene glycol is much less pronounced and is primarily explained by hydrogen bonding and polarity effects. rsc.org

In the context of ethylene oxide reactions, ethylene glycol-water systems are integral to the production of higher molecular weight glycols. iomosaic.com The reaction of ethylene oxide with water to form monoethylene glycol is the initial step. iomosaic.com The kinetics of these reactions are complex and can be influenced by the presence of acids or bases. iomosaic.comresearchgate.net For instance, the rates of reaction of ethylene oxide with water and with other ethylene glycols are significantly faster in a basic or acidic medium compared to a neutral medium. iomosaic.com

Table 3: Kinetic and Thermodynamic Parameters for the Hydrolysis of Methylpicolinate in Ethylene Glycol-Water Mixtures This table is interactive and can be sorted by clicking on the headers.

EG Concentration (% v/v) Trend in Reaction Rate Trend in ΔH* Trend in ΔS* Trend in ΔG*
Increasing from 10 to 60 Decreasing Decreasing Decreasing Increasing

Data from a kinetic study of alkali-catalyzed hydrolysis. ijraset.com

Advanced Research Topics and Future Directions in Ethylene Glycol Water Systems

The study of ethylene (B1197577) glycol-water systems continues to evolve, driven by their widespread industrial importance and the complex physicochemical phenomena they exhibit. Advanced research is increasingly focused on harnessing a deeper molecular-level understanding to optimize existing applications and pioneer new technologies. Future progress in this field hinges on the synergy between sophisticated experimental techniques and powerful computational models to navigate the intricate interplay of hydrogen bonding, molecular association, and fluid dynamics that govern the behavior of these mixtures.

Q & A

Q. How can discrepancies in dielectric constant data for ethylene glycol-water mixtures be resolved?

  • Methodology : Address experimental variability by standardizing measurement conditions (temperature, electrode calibration). For example, Akerlöf’s data show lower permittivity in ethylene glycol-rich mixtures due to instrument error; replicate studies using impedance analyzers with temperature-controlled cells (e.g., 25°C ± 0.1°C) can improve accuracy. Cross-validate with molecular dynamics simulations to reconcile empirical and theoretical results .

Q. What experimental designs are optimal for measuring mutual diffusion coefficients in ethylene glycol-water systems?

  • Methodology : Employ holographic interferometry to track concentration gradients in real time. For water-ethylene glycol mixtures (0.025–0.950 mass fraction), ensure thermal stability (±0.01°C) and calibrate using a reference system (e.g., water-NaCl). Address deviations from literature data by optimizing interferogram analysis algorithms .

Q. How can thermophysical properties like thermal conductivity be accurately measured in ethylene glycol-water nanofluids?

  • Methodology : Use transient hot-wire techniques to measure thermal conductivity of copper nanoparticle-enhanced ethylene glycol (0.3 vol%). Control nanoparticle dispersion via ultrasonication (30–60 min) and stabilize with surfactants (e.g., SDS). Compare results against Maxwell-Garnett theoretical models to identify anomalous enhancements (>40% increase) .

Q. What strategies mitigate contamination during sample preparation for glycol analysis in complex matrices?

  • Methodology : Implement blank controls and matrix-matched calibration standards. For soil samples, use EPA 3550A ultrasonic extraction with dichloromethane, followed by silica gel cleanup to remove interferents (e.g., humic acids). Validate recovery rates (75–101%) via spiked samples .

Q. How can chromatographic methods be integrated with spectroscopic techniques for precise glycol quantification?

  • Methodology : Couple GC/FID with mass spectrometry (GC-MS) for confirmatory analysis. For trace-level detection in airport runoff, employ solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges before GC-MS analysis. Quantify diethylene glycol co-elution via selective ion monitoring (SIM) .

Q. What computational models elucidate molecular interactions in ethylene glycol-water solutions?

  • Methodology : Perform molecular dynamics simulations using force fields (e.g., OPLS-AA) to study hydrogen-bonding networks and conformer distributions. Analyze radial distribution functions (RDFs) for ethylene glycol-hydroxyl interactions and validate against dielectric relaxation spectroscopy data .

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